N-(4-methoxy-3-methylphenyl)acetamide

Descripción

Molecular Architecture and IUPAC Nomenclature

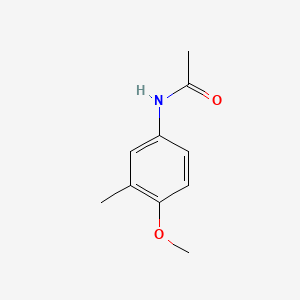

N-(4-Methoxy-3-methylphenyl)acetamide is a substituted acetanilide derivative characterized by a phenyl ring functionalized with methoxy (-OCH₃) and methyl (-CH₃) groups at the para and meta positions, respectively, relative to the acetamido (-NHCOCH₃) substituent. According to IUPAC nomenclature rules, the compound is systematically named N-(4-methoxy-3-methylphenyl)acetamide, reflecting the substituents' positions and the parent acetamide structure.

The molecular formula C₁₀H₁₃NO₂ corresponds to a molecular weight of 179.22 g/mol . Key structural features include:

- A planar phenyl ring with methoxy and methyl groups at positions 4 and 3.

- An acetamide group (-NHCOCH₃) at position 1.

- Delocalized π-electrons across the aromatic system, stabilized by resonance interactions between the methoxy oxygen and the ring.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-(4-methoxy-3-methylphenyl)acetamide |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C)OC |

| InChI Key | MPBJOBHAURZVBO-UHFFFAOYSA-N |

The acetamide group adopts a near-planar conformation with the phenyl ring, as evidenced by torsional angles close to 0° in related structures. This planarity facilitates intermolecular interactions, such as hydrogen bonding, which influence crystallographic packing.

Crystallographic Characterization

While direct crystallographic data for this compound remain unreported, insights can be drawn from structurally analogous compounds. For instance, N-(4-methoxy-3-nitrophenyl)acetamide (a nitro-substituted analogue) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.8740 Å, b = 7.0136 Å, c = 12.2891 Å, and β = 92.313°. The acetamide and methoxy groups in this analogue are nearly coplanar with the phenyl ring (r.m.s. deviation = 0.042 Å), while the nitro group deviates by ~30° due to steric and electronic effects.

Table 2: Comparative crystallographic parameters of acetanilide derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| N-(4-Methoxy-3-nitrophenyl)acetamide | P2₁/n | 10.8740 | 7.0136 | 12.2891 | 92.31 | |

| 4-Methoxyacetanilide | Pbca | 12.956 | 7.901 | 9.438 | 106.10 |

In N-(4-methoxy-3-nitrophenyl)acetamide, hydrogen bonds between the amide N–H and nitro oxygen atoms form chains along the direction. Similar packing motifs are expected in this compound, with potential C–H···O interactions involving the methyl and methoxy groups.

Comparative Analysis of Structural Analogues

This compound belongs to a family of substituted acetanilides with diverse pharmacological and material science applications. Key analogues include:

- 4'-Methoxy-3'-methyl-N-methylacetanilide (C₁₁H₁₅NO₂): Differs by a methyl group on the acetamide nitrogen, increasing steric bulk and altering hydrogen-bonding capacity.

- N-(4-Methoxy-3-nitrophenyl)acetamide (C₉H₁₀N₂O₄): Nitro substitution enhances electron-withdrawing effects, reducing ring electron density compared to the methyl derivative.

- 3'-Amino-4'-methoxyacetanilide (C₉H₁₂N₂O₂): An amino group at position 3 introduces hydrogen-bond donor sites, influencing solubility and reactivity.

Table 3: Structural and electronic comparison of acetanilide derivatives

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₀H₁₃NO₂ | 4-OCH₃, 3-CH₃ | 179.22 | Planar acetamide-phenyl conformation |

| 4'-Methoxy-3'-methyl-N-methylacetanilide | C₁₁H₁₅NO₂ | 4-OCH₃, 3-CH₃, N-CH₃ | 193.24 | Steric hindrance at N-position |

| N-(4-Methoxy-3-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 4-OCH₃, 3-NO₂ | 210.19 | Electron-deficient aromatic ring |

| 3'-Amino-4'-methoxyacetanilide | C₉H₁₂N₂O₂ | 4-OCH₃, 3-NH₂ | 180.20 | Hydrogen-bond donor at position 3 |

The methyl group in this compound enhances lipophilicity compared to nitro or amino analogues, potentially improving membrane permeability in biological systems. Conversely, nitro-substituted derivatives exhibit greater polarization, favoring solid-state interactions like π-stacking.

Propiedades

IUPAC Name |

N-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBJOBHAURZVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Acylation of 4-methoxy-3-methylaniline: The most common method involves the acylation of 4-methoxy-3-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation: N-(4-methoxy-3-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products: Oxidation typically results in the formation of carboxylic acids or aldehydes, depending on the reaction conditions.

-

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: Reduction can lead to the formation of amines or alcohols.

-

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products: Substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- IUPAC Name : N-[4-methoxy-3-methylphenyl]acetamide

- Chemical Structure : The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its biological activity.

Inhibition of Aldose Reductase

One of the primary applications of N-(4-methoxy-3-methylphenyl)acetamide is its potential as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the complications of diabetes, particularly in the conversion of glucose to sorbitol, which can lead to cellular damage. Inhibiting this enzyme can mitigate diabetic complications such as neuropathy and retinopathy.

- Case Study : Research indicated that derivatives similar to this compound effectively reduced sorbitol accumulation in diabetic rat models, suggesting its therapeutic potential in managing diabetes-related complications .

Antitumor Activity

Emerging studies have indicated that acetamide derivatives may possess antitumor properties. The mechanism appears to involve the inhibition of specific enzymes that are crucial for tumor growth.

- Case Study : A study on sulfonamide derivatives demonstrated that modifications similar to those found in this compound could inhibit carbonic anhydrase isozymes, which are often overexpressed in tumors .

Analytical Applications

This compound is also utilized in analytical chemistry for the development of various assays and detection methods due to its unique chemical properties.

- Applications :

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on human health.

Mecanismo De Acción

The mechanism of action of N-(4-methoxy-3-methylphenyl)acetamide is primarily based on its interaction with biological targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- N-(4-Methoxyphenyl)acetamide (CAS 51-66-1) : Lacks the 3-methyl group, leading to reduced steric hindrance. This simpler analog exhibits analgesic activity comparable to paracetamol, suggesting that para-methoxy substitution alone contributes to pharmacological efficacy .

- N-(3-Methylphenyl)-2,2,2-trichloro-acetamide : A meta-methyl-substituted analog with trichloroacetylation. The methyl group at the meta position induces conformational rigidity in the crystal lattice, as observed in X-ray studies .

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide: Features electron-withdrawing groups (Cl, CF₃) instead of electron-donating groups (OCH₃, CH₃).

Hybrid Derivatives

- Compound 5e () : Incorporates the 4-methoxy-3-methylphenyl group as part of a larger PDE10A inhibitor. The additional 2-methoxyethyl and fluoroethoxy moieties enhance binding to the enzyme’s active site, demonstrating how scaffold modifications can amplify activity .

- D370-0359 () : Contains the 4-methoxy-3-methylphenyl group fused into an oxadiazole ring. This modification increases structural complexity and may improve target selectivity .

Pharmacological Comparisons

Anti-Cancer Activity

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40, ) : Exhibits IC₅₀ values <10 µM against HCT-1 and MCF-7 cancer cell lines. The para-methoxy group likely enhances membrane permeability, while the sulfonyl-morpholine moiety interacts with kinase domains .

- N-(4-Methoxy-3-methylphenyl)acetamide derivatives : While direct data are unavailable, the presence of both methoxy and methyl groups in PDE10A inhibitors (e.g., Compound 5e) suggests synergistic effects in modulating enzyme activity .

Enzyme Inhibition

- Phosphodiesterase 10A (PDE10A) Inhibitors : Compound 5e () shows sub-micromolar inhibition (IC₅₀ ~0.5 µM) due to its dual methoxy and methyl substituents, which optimize hydrophobic interactions with the enzyme’s catalytic pocket .

- SARS-CoV-2 Main Protease Inhibitors : Pyridine-containing acetamides (e.g., 5RGX, 5RH2 in ) lack the 4-methoxy-3-methyl group but highlight the importance of aromatic substituents in forming H-bonds with viral proteases .

Physicochemical Properties

Actividad Biológica

N-(4-methoxy-3-methylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is a derivative of acetanilide, modified by the addition of a methoxy group at the para position and a methyl group at the meta position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

The synthesis of this compound typically involves the acylation of 4-methoxy-3-methylaniline using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. This method allows for the selective introduction of the acetamide functional group while preserving the integrity of the aromatic system.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of methoxy and methyl groups enhances its binding affinity and specificity, influencing pathways related to analgesic and anti-inflammatory effects .

Pharmacological Studies

Recent studies have highlighted several pharmacological properties associated with this compound:

- Analgesic Effects : Preliminary investigations suggest that this compound may exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL, indicating potent bactericidal effects .

- Cytotoxic Properties : Certain derivatives of this compound have shown promising cytotoxicity against cancer cell lines, suggesting potential applications in oncology. For instance, compounds derived from this compound have been evaluated for their ability to inhibit cell migration and induce apoptosis in HepG2 liver cancer cells .

1. Antimicrobial Evaluation

A study evaluating various derivatives of this compound found that they displayed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The compounds not only inhibited bacterial growth but also demonstrated a capacity to reduce biofilm formation significantly .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 75 |

| Ciprofloxacin | 0.5 | 1 | 60 |

2. Cytotoxicity Studies

Research on cytotoxicity revealed that certain derivatives exhibited IC₅₀ values below 10 µM against HepG2 cells, indicating their potential as anti-cancer agents. The mechanism involved cell cycle arrest at the G2/M phase, suggesting that these compounds could effectively halt tumor progression .

| Compound | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| Derivative A | 8.5 | HepG2 |

| Derivative B | 9.2 | MCF-7 |

Future Directions

Given the promising biological activities exhibited by this compound and its derivatives, further research is warranted to explore their full therapeutic potential. Future studies should focus on:

- In Vivo Testing : Conducting animal studies to validate efficacy and safety profiles.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What crystallography software suites are optimal for solving structures of halogenated derivatives (e.g., 4-chloro analogs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.